![molecular formula C25H24BrNO5S B4301040 2-(4-bromophenyl)-2-oxoethyl 4-[methyl(phenylsulfonyl)amino]-3-phenylbutanoate](/img/structure/B4301040.png)
2-(4-bromophenyl)-2-oxoethyl 4-[methyl(phenylsulfonyl)amino]-3-phenylbutanoate
Descripción general
Descripción
2-(4-bromophenyl)-2-oxoethyl 4-[methyl(phenylsulfonyl)amino]-3-phenylbutanoate is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as BPOE-MPS and has been synthesized using various methods.
Mecanismo De Acción
BPOE-MPS inhibits HDACs by binding to the active site of the enzyme and preventing the removal of acetyl groups from histones. This leads to increased acetylation of histones and the activation of gene expression. BPOE-MPS has been found to be selective for HDACs and does not inhibit other enzymes that play a role in gene regulation.
Biochemical and Physiological Effects:
BPOE-MPS has been found to have various biochemical and physiological effects, including the activation of tumor suppressor genes, the induction of cell cycle arrest, and the inhibition of angiogenesis. BPOE-MPS has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPOE-MPS has several advantages for lab experiments, including its high potency and selectivity for HDACs. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research related to BPOE-MPS, including the development of more efficient synthesis methods, the investigation of its potential applications in epigenetic therapy, and the exploration of its effects on other enzymes involved in gene regulation. Additionally, the potential use of BPOE-MPS as a diagnostic tool for cancer and other diseases is an area that warrants further investigation.
Conclusion:
In conclusion, BPOE-MPS is a chemical compound that has gained attention in the scientific community due to its potential applications in research related to cancer, inflammation, and neurodegenerative diseases. Its ability to inhibit HDACs and activate gene expression makes it a promising candidate for the development of new therapies. Further research is needed to fully understand the biochemical and physiological effects of BPOE-MPS and its potential applications in various fields.
Aplicaciones Científicas De Investigación
BPOE-MPS has been found to be a potent inhibitor of histone deacetylases (HDACs) and has been used in various research studies related to cancer, inflammation, and neurodegenerative diseases. HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, which can lead to the repression of gene expression. BPOE-MPS has been found to inhibit the activity of HDACs, leading to increased acetylation of histones and the activation of gene expression.
Propiedades
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 4-[benzenesulfonyl(methyl)amino]-3-phenylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24BrNO5S/c1-27(33(30,31)23-10-6-3-7-11-23)17-21(19-8-4-2-5-9-19)16-25(29)32-18-24(28)20-12-14-22(26)15-13-20/h2-15,21H,16-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIANRPMXZTJFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(CC(=O)OCC(=O)C1=CC=C(C=C1)Br)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24BrNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-2-oxoethyl 4-[methyl(phenylsulfonyl)amino]-3-phenylbutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



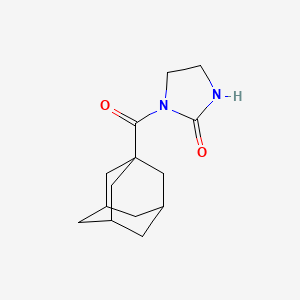
![N-(1-benzyl-1H-pyrazol-3-yl)-2-[3-(3-fluorophenyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B4300983.png)
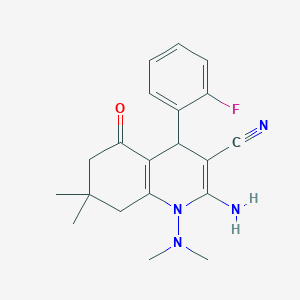
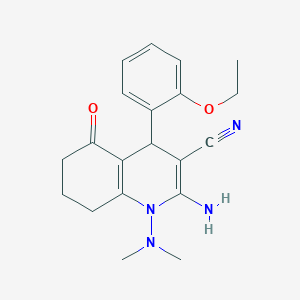

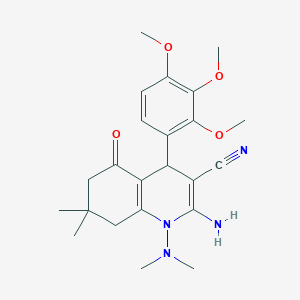
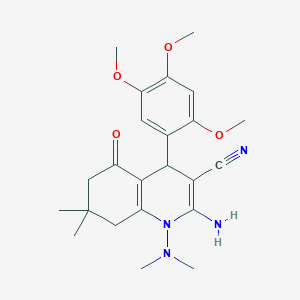
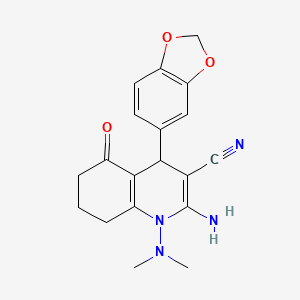
![2-methoxy-N-[2-(4-methoxyphenyl)-1-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B4301024.png)
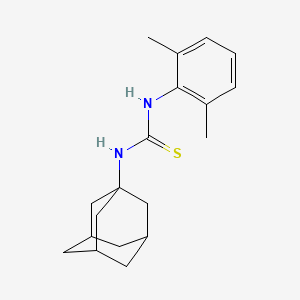
![N-(1-adamantylmethyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B4301033.png)
![N',N'''-pentane-1,3-diylbis[N-(2-chlorophenyl)(thiourea)]](/img/structure/B4301044.png)
![3-(3,4-dimethoxyphenyl)-3-[(phenylsulfonyl)amino]propanoic acid](/img/structure/B4301045.png)
![N-(2-chlorophenyl)-N'-{3-[({[(2-chlorophenyl)amino]carbonothioyl}amino)methyl]-3,5,5-trimethylcyclohexyl}thiourea](/img/structure/B4301049.png)